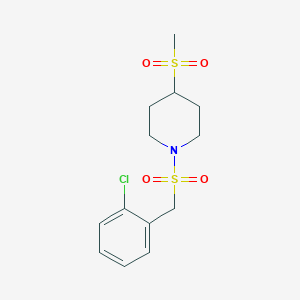

1-((2-Chlorobenzyl)sulfonyl)-4-(methylsulfonyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of various piperidine derivatives has been explored in the provided studies. In one approach, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were prepared by reacting substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another study reported the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol through the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride, using methylene dichloride as the solvent and triethylamine as the base . Additionally, O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were synthesized by coupling 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine under dynamic pH control, followed by substitution at the oxygen atom with various electrophiles .

Molecular Structure Analysis

Crystallographic studies have provided insights into the molecular structures of these compounds. For instance, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol crystallizes in the monoclinic space group P2(1)/c, with the piperidine ring adopting a chair conformation and the geometry around the sulfur atom being distorted from a regular tetrahedron . Similarly, the crystal structures of 4-Methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine and related compounds have been determined, revealing chair conformations for the cyclohexyl and piperidine rings .

Chemical Reactions Analysis

The studies indicate that the synthesized piperidine derivatives can undergo further chemical reactions. For example, the O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were obtained by reacting the parent compound with different electrophiles . This suggests that the piperidine nucleus in these compounds can be modified to introduce various functional groups, potentially altering their chemical properties and biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these piperidine derivatives are inferred from their synthesis and structural characterization. The antimicrobial activity of the synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives was evaluated, and some compounds showed significant potent activities against bacterial and fungal pathogens . The bioactivity of the O-substituted derivatives was also assessed, with some compounds exhibiting promising activity against enzymes such as butyrylcholinesterase . These findings suggest that the physical and chemical properties of these compounds are conducive to biological interactions, which could be further explored for potential therapeutic applications.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry Applications

1-((2-Chlorobenzyl)sulfonyl)-4-(methylsulfonyl)piperidine is involved in various chemical synthesis processes and plays a role in medicinal chemistry through the development of novel compounds and the study of their biological activities. While specific references to this compound are limited, research on closely related piperidine derivatives provides insight into the potential applications and significance of similar chemical structures in scientific research.

Nucleophile-Promoted Cyclizations : Piperidine derivatives serve as key intermediates in nucleophile-promoted alkyne-iminium ion cyclizations, showcasing the utility of piperidine structures in organic synthesis for constructing complex heterocyclic compounds (Arnold et al., 2003).

Antimicrobial Activity : Piperidine derivatives have been synthesized and evaluated for their antimicrobial activity against pathogens affecting Lycopersicon esculentum (tomato plants). This indicates the potential for piperidine-based compounds to contribute to agricultural science and plant protection (Vinaya et al., 2009).

Antioxidant and Anticholinesterase Activity : The synthesis of sulfonyl hydrazone piperidine derivatives and their evaluation for antioxidant capacity and anticholinesterase activity highlight the therapeutic potential of piperidine compounds in treating oxidative stress-related diseases and neurodegenerative disorders (Karaman et al., 2016).

Cyclin-Dependent Kinase Inhibitors : Research involving β-piperidinoethylsulfides demonstrates the utility of piperidine derivatives in developing inhibitors for cyclin-dependent kinases, offering insights into cancer therapy and cell cycle regulation (Griffin et al., 2006).

Crystal Structure Studies : The synthesis and crystallographic analysis of piperidine derivatives, such as 1-(toluene-4-sulfonyl)-piperidin-4-yl-methanol, contribute to a deeper understanding of molecular structures and their interactions, essential for drug design and materials science (Girish et al., 2008).

Future Directions

properties

IUPAC Name |

1-[(2-chlorophenyl)methylsulfonyl]-4-methylsulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO4S2/c1-20(16,17)12-6-8-15(9-7-12)21(18,19)10-11-4-2-3-5-13(11)14/h2-5,12H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLSYWNCQVYEND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-Chlorobenzyl)sulfonyl)-4-(methylsulfonyl)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Pyridine-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2519775.png)

![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2519777.png)

![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/no-structure.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2519790.png)

![5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2519792.png)